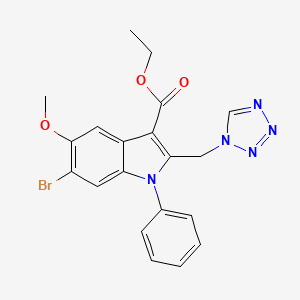
ethyl 6-bromo-5-methoxy-1-phenyl-2-(1H-tetrazol-1-ylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Bromination: The indole core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group is introduced at the 5th position through a nucleophilic substitution reaction using methanol and a suitable base.
Tetrazole Introduction: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile.
Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Bromo-2-methoxyindole: A simpler indole derivative with bromine and methoxy groups.
1-Phenyl-2-(1H-tetrazol-1-yl)ethanone: A compound with a similar tetrazole moiety.
Uniqueness
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18BrN5O3 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-1-phenyl-2-(tetrazol-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C20H18BrN5O3/c1-3-29-20(27)19-14-9-18(28-2)15(21)10-16(14)26(13-7-5-4-6-8-13)17(19)11-25-12-22-23-24-25/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
VOPZLUKSHXKZKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















